O-Methylpongamol

Description

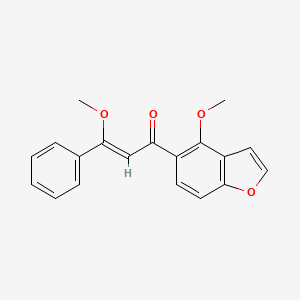

O-Methylpongamol (C₁₉H₁₆O₄, MW 308.33) is a naturally occurring chalcone derivative classified under the flavonoid family. It is characterized as a yellowish oil and is primarily isolated from Tephrosia purpurea (Hui Ye Gen in traditional medicine) . Pharmacologically, it exhibits potent nematocidal activity, demonstrating 70% larval mortality against Toxocara canis at 0.1 mg/mL after 6 hours . Its structure features a chalcone backbone with a methoxy substitution, distinguishing it from non-methylated analogues like pongamol (C₁₈H₁₄O₄, MW 294.09) .

Properties

IUPAC Name |

(Z)-3-methoxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-21-18(13-6-4-3-5-7-13)12-16(20)14-8-9-17-15(10-11-23-17)19(14)22-2/h3-12H,1-2H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSIHEYWWIVBPP-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CO2)C(=O)C=C(C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC2=C1C=CO2)C(=O)/C=C(/C3=CC=CC=C3)\OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methylpongamol can be synthesized through several methods. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, extraction from natural sources like Tephrosia purpurea can be employed, followed by chromatographic purification .

Chemical Reactions Analysis

Types of Reactions: O-Methylpongamol undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate, leading to the formation of benzoic acid.

Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Benzoic acid and other carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

O-Methylpongamol has a wide range of scientific research applications, including:

Chemistry:

- Used as a precursor in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a building block in organic synthesis .

Biology:

- Investigated for its antioxidant properties, which can protect cells from oxidative stress.

- Studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases .

Medicine:

- Explored for its anti-inflammatory and anti-cancer properties.

- Potential therapeutic applications in treating diseases like Alzheimer’s due to its ability to modulate oxidative stress and apoptosis pathways .

Industry:

- Used in the development of natural pesticides and insect repellents.

- Potential applications in the cosmetic industry due to its antioxidant properties .

Mechanism of Action

O-Methylpongamol exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes like glutathione (GSH).

Neuroprotective Effects: It activates the MAPKs/Nrf2 signaling pathway, which plays a crucial role in protecting neurons from oxidative damage and apoptosis.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights key structural differences between O-Methylpongamol and related compounds:

Key Observations :

- Pongamol lacks the methoxy group present in this compound, resulting in a lower molecular weight (294.09 vs. 308.33) . This methylation likely enhances this compound's lipid solubility and bioactivity.

- Candidachalcone and tephrosone differ in oxygenation patterns and cyclic structures, which may influence their target specificity .

- Isomers of this compound (Entries 24 and 28 in ) share the same molecular formula but exhibit distinct fragmentation patterns in HPLC-MSⁿ, suggesting differences in substituent positioning or stereochemistry .

Analytical Characterization

HPLC-DAD-ESI-IT-TOF-MSn data reveal critical distinctions:

Insights :

Pharmacological Activity

- Nematocidal Activity : this compound outperforms pongamol in larval mortality assays, likely due to enhanced membrane permeability from methylation .

- Neuroprotective Potential: While this compound is listed among Alzheimer’s-related flavonoids in Millettia brandisiana , direct evidence for its neuroactivity remains uncharacterized compared to analogues like candidine (CY6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.